molecular formula C7H12O3 B2996449 2-Cyclobutyl-2-hydroxypropanoic acid CAS No. 1494920-11-4

2-Cyclobutyl-2-hydroxypropanoic acid

Cat. No.: B2996449
CAS No.: 1494920-11-4
M. Wt: 144.17
InChI Key: VJLDFXAZWOOAEN-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by the presence of a cyclobutyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with ethyl oxalate, followed by hydrolysis to yield the desired product . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent decomposition of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-cyclobutyl-2-oxopropanoic acid, while reduction of the carboxylic acid group can produce 2-cyclobutyl-2-hydroxypropanol .

Scientific Research Applications

2-Cyclobutyl-2-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The cyclobutyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-2-hydroxypropanoic acid is unique due to the presence of both the cyclobutyl and hydroxypropanoic acid moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-cyclobutyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(10,6(8)9)5-3-2-4-5/h5,10H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLDFXAZWOOAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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